N2,N2,6-Trimethylpyridine-2,5-diamine
Description
N2,N2,6-Trimethylpyridine-2,5-diamine (IUPAC name: 2-N,2-N,6-trimethylpyridine-2,5-diamine) is a pyridine derivative with the molecular formula C₈H₁₃N₃ . Its structural features include:
- A pyridine ring substituted with two methyl groups at the N2 position and one methyl group at the C6 position.
- Amino groups at the C2 and C5 positions.
- SMILES:
CC1=C(C=CC(=N1)N(C)C)N - InChIKey:
ZEZGYBRKRWWUNW-UHFFFAOYSA-N.
This compound’s unique substitution pattern distinguishes it from other pyridine-based diamines, particularly in terms of electronic effects and steric hindrance.
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-N,2-N,6-trimethylpyridine-2,5-diamine |
InChI |
InChI=1S/C8H13N3/c1-6-7(9)4-5-8(10-6)11(2)3/h4-5H,9H2,1-3H3 |
InChI Key |
ZEZGYBRKRWWUNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N(C)C)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
The following table highlights key differences between N2,N2,6-Trimethylpyridine-2,5-diamine and related heterocyclic diamines:
Key Observations :
Stability and Functionalization
- The methyl groups in this compound likely improve thermal stability compared to unsubstituted pyridine diamines. In contrast, benzyl-substituted pyrazoles (e.g., 4-benzylpyrazole-3,5-diamine) show sensitivity to oxidative conditions due to the benzylic position .
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